Cas no 55785-59-6 (1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI))

1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) structure
55785-59-6 structure
Product Name:1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
Numero CAS:55785-59-6
MF:C36H44O12
MW:668.727372169495
CID:371845
PubChem ID:442900
Update Time:2025-04-19

1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methyl-phenyl)methyl] -2,4,6-trihydroxy-phenyl]butan-1-one
    • 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one
    • 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)
    • 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
    • Q27105697
    • C10669
    • AC1L9DLW
    • AG-F-95444
    • 1-[3,5-BIS[(3-BUTANOYL-2,6-DIHYDROXY-4-METHOXY-5-METHYL-PHENYL)METHYL]-2,4,6-TRIHYDROXY-PHENYL]BUTAN-1-ONE
    • CTK5A4177
    • DTXSID50331997
    • Agrimol C
    • CHEBI:2516
    • 55785-59-6
    • Inchi: 1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3
    • Chiave InChI: PFWJPXGNICZIQB-UHFFFAOYSA-N
    • Sorrisi: OC1C(=C(C(C(CCC)=O)=C(C=1CC1C(=C(C)C(=C(C(CCC)=O)C=1O)OC)O)O)O)CC1C(=C(C)C(=C(C(CCC)=O)C=1O)OC)O

Proprietà calcolate

  • Massa esatta: 668.28332
  • Massa monoisotopica: 668.283
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 15
  • Complessità: 998
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.1
  • Superficie polare topologica: 211Ų

Proprietà sperimentali

  • Densità: 1.307
  • Punto di ebollizione: 923°Cat760mmHg
  • Punto di infiammabilità: 286.8°C
  • Indice di rifrazione: 1.616
  • PSA: 211.28
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.